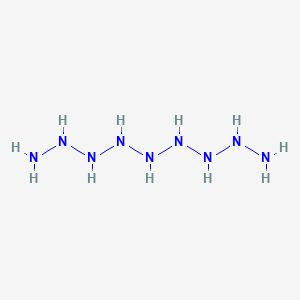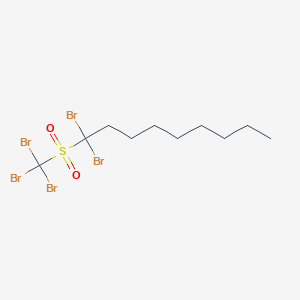
1,1-Dibromo-1-(tribromomethanesulfonyl)nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-1-(tribromomethanesulfonyl)nonane is a chemical compound with the molecular formula C9H16Br5O2S. It is a brominated organic compound that features both dibromo and tribromomethanesulfonyl functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibromo-1-(tribromomethanesulfonyl)nonane can be synthesized through the bromination of nonane derivatives. One common method involves the use of bromine (Br2) in the presence of a suitable catalyst to achieve the desired bromination. The reaction conditions typically include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Dichloromethane or other non-polar solvents.
Catalyst: Potassium bromide and orthoperiodic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Nonane derivatives, bromine, and catalysts.
Reaction Vessels: Large-scale reactors with temperature and pressure control.
Purification: Distillation or recrystallization to obtain pure product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromo-1-(tribromomethanesulfonyl)nonane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction can lead to the formation of less brominated compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of substituted nonane derivatives.
Oxidation: Sulfonyl derivatives.
Reduction: Less brominated nonane derivatives.
Scientific Research Applications
1,1-Dibromo-1-(tribromomethanesulfonyl)nonane has several applications in scientific research:
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of flame retardants and other brominated products
Mechanism of Action
The mechanism of action of 1,1-dibromo-1-(tribromomethanesulfonyl)nonane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing for substitution reactions. The sulfonyl group can participate in oxidation and reduction reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1,9-Dibromononane: A similar compound with two bromine atoms at the terminal positions.
Dibromomethane: A simpler brominated compound with two bromine atoms on a methane backbone
Uniqueness
1,1-Dibromo-1-(tribromomethanesulfonyl)nonane is unique due to the presence of both dibromo and tribromomethanesulfonyl groups, which confer distinct reactivity and applications compared to simpler brominated compounds.
Properties
CAS No. |
163341-64-8 |
|---|---|
Molecular Formula |
C10H17Br5O2S |
Molecular Weight |
600.8 g/mol |
IUPAC Name |
1,1-dibromo-1-(tribromomethylsulfonyl)nonane |
InChI |
InChI=1S/C10H17Br5O2S/c1-2-3-4-5-6-7-8-9(11,12)18(16,17)10(13,14)15/h2-8H2,1H3 |
InChI Key |
UCWDTKMPHJTCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(S(=O)(=O)C(Br)(Br)Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



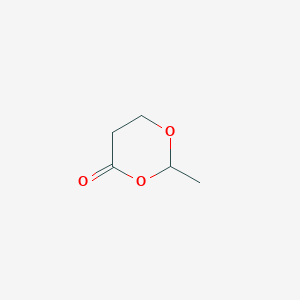
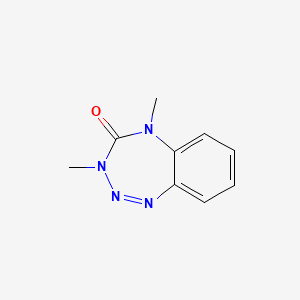


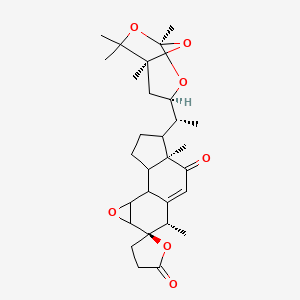

![Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)](/img/structure/B14283321.png)
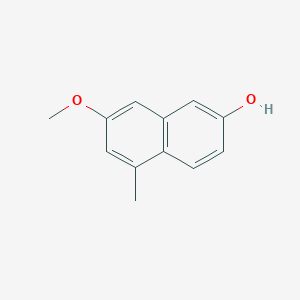
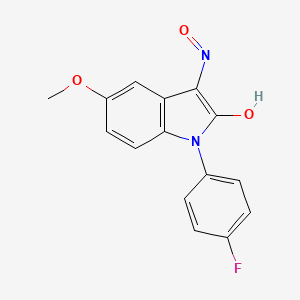

![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)

